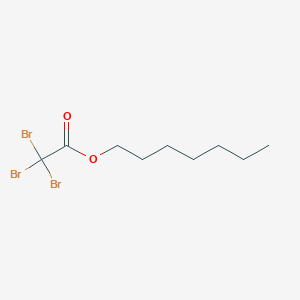![molecular formula C15H14Cl2N2O3S B14381441 Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- CAS No. 89564-68-1](/img/structure/B14381441.png)
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two chlorine atoms at the 2 and 5 positions of the benzamide ring, and a dimethylamino sulfonyl group attached to the phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- typically involves the following steps:
Nitration: The starting material, 2,5-dichlorobenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Sulfonylation: The amino group is then reacted with dimethylamine and a sulfonyl chloride to introduce the dimethylamino sulfonyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the oxidation of the dimethylamino group to form N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the dimethylamino group.
Reduction: Amino derivatives and reduced sulfonyl groups.
Substitution: Various substituted benzamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is used in a variety of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Benzamide: The simplest amide derivative of benzoic acid.
2,5-Dichlorobenzamide: Lacks the dimethylamino sulfonyl group.
N-[4-(Dimethylamino)sulfonyl]benzamide: Lacks the chlorine substituents.
Comparison:
Uniqueness: Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]- is unique due to the presence of both chlorine atoms and the dimethylamino sulfonyl group, which confer distinct chemical and biological properties.
Chemical Properties: The combination of these substituents affects the compound’s reactivity, solubility, and stability.
Biological Activity: The unique structure may result in different biological activities compared to similar compounds, making it a valuable compound for research.
Eigenschaften
CAS-Nummer |
89564-68-1 |
|---|---|
Molekularformel |
C15H14Cl2N2O3S |
Molekulargewicht |
373.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-[4-(dimethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(2)23(21,22)12-6-4-11(5-7-12)18-15(20)13-9-10(16)3-8-14(13)17/h3-9H,1-2H3,(H,18,20) |
InChI-Schlüssel |
VRGJYYDLDYYGAL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



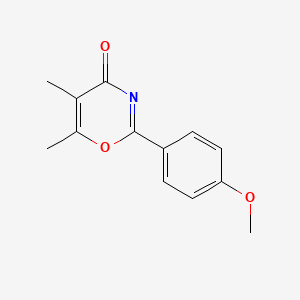
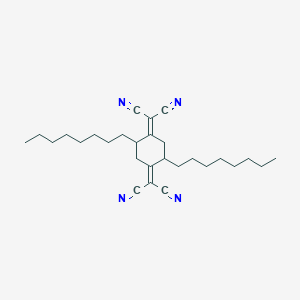


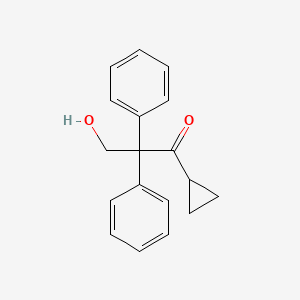



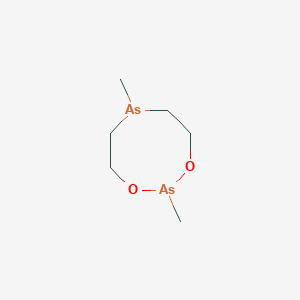
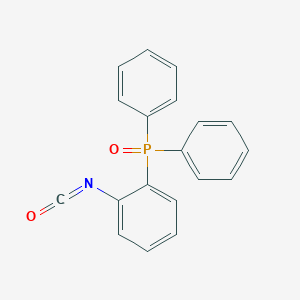
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![2',4',6'-Trichloro-5-hydroxy-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14381430.png)
